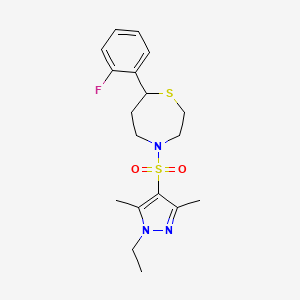
4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C18H24FN3O2S2 and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality 4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental and Biological Impact of Fluorinated Compounds
Environmental Fate of Fluoroalkylether Compounds : A review highlighted the environmental and human health concerns regarding certain per- and polyfluoroalkyl substances (PFAS), leading to the phase-out of legacy PFAS. Fluoroalkylether compounds, as alternatives, have been reported in various environments, necessitating research on their environmental occurrence, fate, and effects. This review also discusses analytical methods for their quantification and the challenges in understanding their impacts compared to legacy PFAS (Munoz et al., 2019).
Sulfonamide Inhibitors : Sulfonamide compounds, which may share structural similarities with the compound due to the presence of a sulfonamide group, have been reviewed for their applications as synthetic bacteriostatic antibiotics and their roles in various therapeutic areas. This review also covers the scientific and patent literature on classes of sulfonamide inhibitors, highlighting their significance in drug development for addressing a range of conditions including bacterial infections and chronic diseases (Gulcin & Taslimi, 2018).
Analytical and Chemical Studies
Microbial Degradation of Polyfluoroalkyl Chemicals : Research on the environmental biodegradability of polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties, provides insights into their fate in environmental samples. This review discusses methodologies, microbial degradation pathways, and the challenges in assessing the environmental and toxicological implications of these compounds (Liu & Avendaño, 2013).
Phenothiazines Biological Activities : While not directly related, the study of phenothiazines and their derivatives in medicinal chemistry offers an example of how structurally complex compounds can exhibit a wide range of biological activities. This review summarizes the recent advances in the development of new phenothiazines with promising activities across various therapeutic areas, providing a template for the potential application spectrum of complex heterocyclic compounds (Pluta et al., 2011).
Eigenschaften
IUPAC Name |
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S2/c1-4-22-14(3)18(13(2)20-22)26(23,24)21-10-9-17(25-12-11-21)15-7-5-6-8-16(15)19/h5-8,17H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBSEBQKZGSQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)
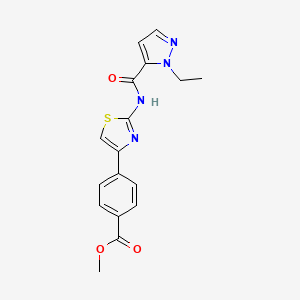
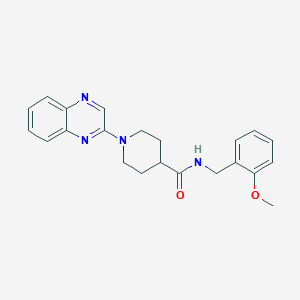
![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)

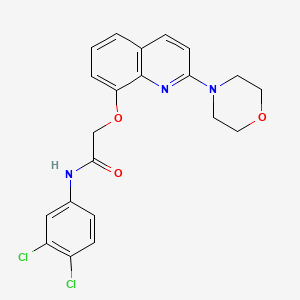
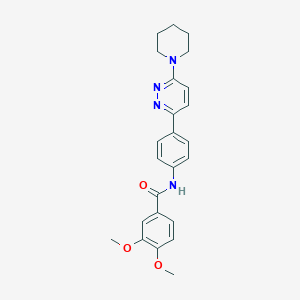
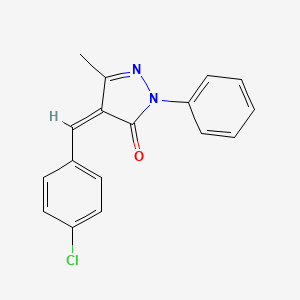
![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)
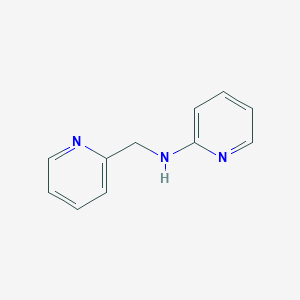
![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)
![1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2726073.png)
![2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726074.png)